[(E)-2-cyanoethenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2-cyanoethenyl] acetate is an organic compound characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to an ethenyl group (–CH=CH–)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-cyanoethenyl] acetate typically involves the reaction of cyanoacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate cyanoacetate, which then undergoes esterification to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions to prevent hydrolysis
Catalyst: Pyridine or other bases
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2-cyanoethenyl] acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The acetate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) under basic conditions.
Major Products Formed
Oxidation: Cyanoacetic acid derivatives.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(E)-2-cyanoethenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of [(E)-2-cyanoethenyl] acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Propyl cyanoacetate
Comparison
[(E)-2-cyanoethenyl] acetate is unique due to its ethenyl group, which imparts different reactivity compared to other cyanoacetates. This structural difference allows for distinct reaction pathways and applications, particularly in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
14268-54-3 |
---|---|
Molekularformel |
C5H5NO2 |
Molekulargewicht |
111.10 g/mol |
IUPAC-Name |
2-cyanoethenyl acetate |
InChI |
InChI=1S/C5H5NO2/c1-5(7)8-4-2-3-6/h2,4H,1H3 |
InChI-Schlüssel |
WJZYKZUTZHYSLA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=CC#N |
Isomerische SMILES |
CC(=O)O/C=C/C#N |
Kanonische SMILES |
CC(=O)OC=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.